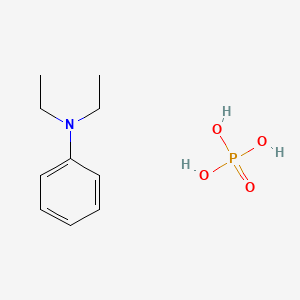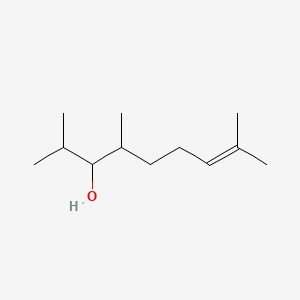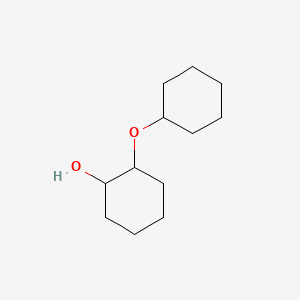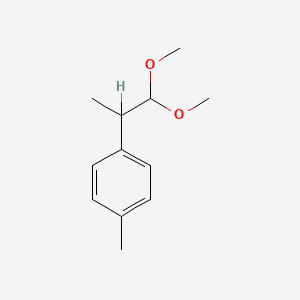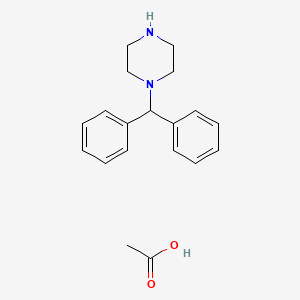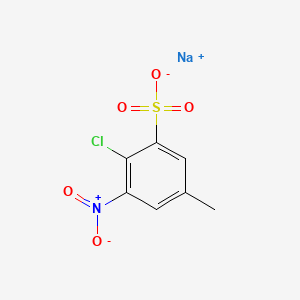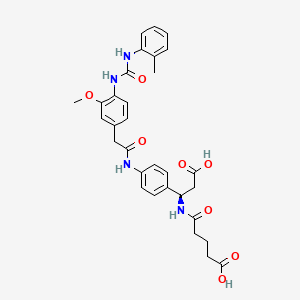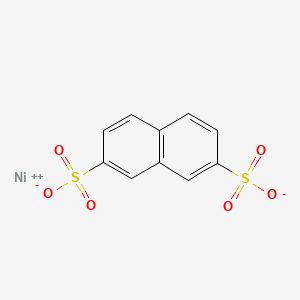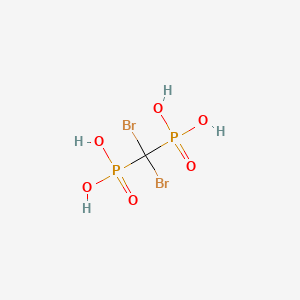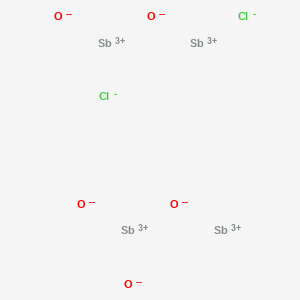
Antimony chloride oxide (Sb4Cl2O5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony chloride oxide (Sb4Cl2O5) is an inorganic compound that combines antimony, chlorine, and oxygen. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is part of the broader family of antimony compounds, which have been studied for their diverse reactivity and utility in different chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Antimony chloride oxide can be synthesized through the controlled hydrolysis of antimony trichloride (SbCl3) in the presence of water. The reaction typically involves the gradual addition of water to a solution of antimony trichloride, resulting in the formation of antimony oxychloride (SbOCl) as an intermediate, which further reacts to form antimony chloride oxide.
Industrial Production Methods: In industrial settings, the production of antimony chloride oxide involves the use of high-purity antimony trichloride and carefully controlled reaction conditions to ensure the desired product’s purity and yield. The process may include steps such as distillation and crystallization to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions: Antimony chloride oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) can be used to oxidize antimony chloride oxide.
Reducing Agents: Sodium borohydride (NaBH4) can reduce it to lower oxidation states.
Substitution Reactions: Halogenating agents like chlorine (Cl2) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of antimony pentoxide (Sb2O5).
Reduction: Formation of antimony trioxide (Sb2O3).
Substitution: Formation of various antimony halides.
Aplicaciones Científicas De Investigación
Antimony chloride oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in reactions requiring a Lewis acid catalyst.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of flame retardants, ceramics, and glass.
Mecanismo De Acción
The mechanism of action of antimony chloride oxide involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various chemical reactions, facilitating the formation of new chemical bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Antimony trichloride (SbCl3): A precursor to antimony chloride oxide, known for its use in organic synthesis.
Antimony pentachloride (SbCl5): Another antimony chloride compound with different reactivity and applications.
Antimony trioxide (Sb2O3): A common antimony oxide with applications in flame retardants and glass production.
Uniqueness: Antimony chloride oxide is unique due to its specific combination of antimony, chlorine, and oxygen, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its utility as a catalyst in organic synthesis set it apart from other antimony compounds.
Propiedades
Número CAS |
12182-69-3 |
|---|---|
Fórmula molecular |
Cl2O5Sb4 |
Peso molecular |
637.94 g/mol |
Nombre IUPAC |
antimony(3+);oxygen(2-);dichloride |
InChI |
InChI=1S/2ClH.5O.4Sb/h2*1H;;;;;;;;;/q;;5*-2;4*+3/p-2 |
Clave InChI |
QXGIXMVRTVXTKM-UHFFFAOYSA-L |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[Cl-].[Cl-].[Sb+3].[Sb+3].[Sb+3].[Sb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


